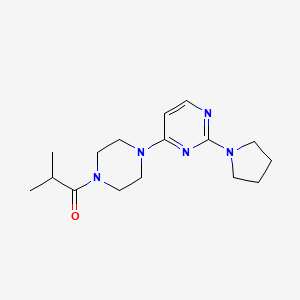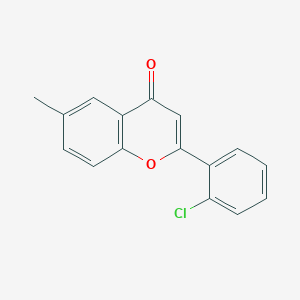
2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including 2-(2-Chlorophenyl)-6-methyl-4H-chromen-4-one, often involves strategies such as cyclization reactions and the Knoevenagel condensation. For instance, novel synthesis methods have been developed via multi-component reactions under mild conditions, enabling the formation of chromen-4-one derivatives efficiently (Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by X-ray crystallography, revealing details about their crystalline form and intermolecular interactions. For example, studies have shown the crystal structure of similar compounds, elucidating their monoclinic crystal system and the presence of intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecular structure (Singh et al., 2011).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo various chemical reactions, including photocyclisation, which leads to the formation of complex structures through intramolecular hydrogen abstraction. Such reactions demonstrate the compound's reactivity and the influence of substituents on its chemical behavior (Kamboj et al., 2012).
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The study of crystal structures of chromen-4-one derivatives, similar to 2-(2-chlorophenyl)-6-methyl-4H-chromen-4-one, provides insights into their molecular arrangements and interactions. For example, the crystal structure of a related compound showed specific p-p stacking and linear chain formation in its crystallographic structure (Manolov, Morgenstern, & Hegetschweiler, 2012).
- Synthesis techniques for chromen-4-one derivatives have been explored, such as the efficient synthesis of polyhydroxylated 2,3-diaryl-9H-xanthen-9-ones starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one (Santos, Silva, & Cavaleiro, 2009).
Medicinal Chemistry and Cytotoxicity
- Chromen-4-one derivatives have been studied for their potential medicinal properties. For instance, 4‐aryl‐4H‐chromenes with a 2‐arylthiazol‐4‐yl moiety demonstrated potent cytotoxic activity against various cancer cell lines (Mahmoodi et al., 2010).
- Another example is the study of 2-(4-Chlorophenyl)chromen-4-one, which has a synthetic flavonoid structure and forms dimers interconnected by weak Cl⋯Cl interactions, suggesting potential biological relevance (Singh, Singh, Agarwal, & Awasthi, 2011).
Photochemistry and Catalysis
- Photocyclisation studies of chromen-4-one derivatives reveal their potential in forming tetracyclic compounds through intramolecular processes, indicating their usefulness in synthetic photochemistry (Kamboj, Sharma, Kumar, & Arora, 2012).
- Choline hydroxide has been identified as an efficient catalyst for the synthesis of compounds like trans-2,3-dihydrofuro[3,2-c]Coumarins, starting from chromen-4-ones in aqueous mediums, showing the role of these compounds in sustainable chemistry applications (Salari, Mosslemin, & Hassanabadi, 2016).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-6-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-6-7-15-12(8-10)14(18)9-16(19-15)11-4-2-3-5-13(11)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCZZYDKJMPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351004 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89112-88-9 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



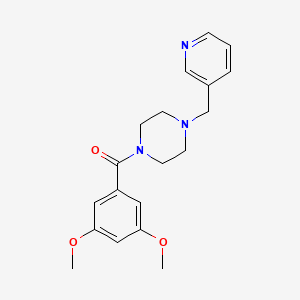
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)
![ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5592145.png)
![3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592150.png)
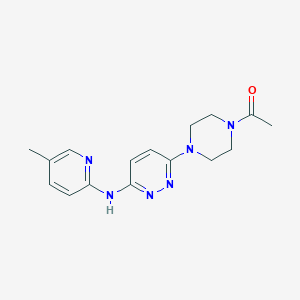
![4-{[2-(diethylamino)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5592159.png)
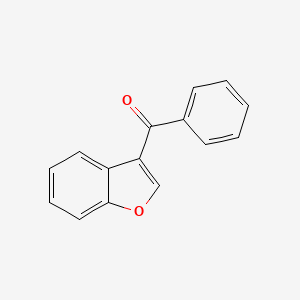
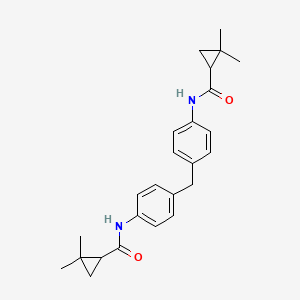
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592201.png)
![({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B5592207.png)
![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5592208.png)
![(3-fluorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5592224.png)
![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)
